4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

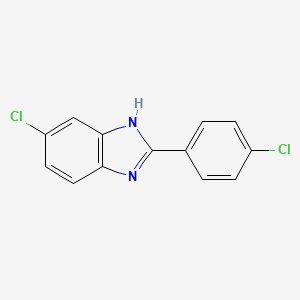

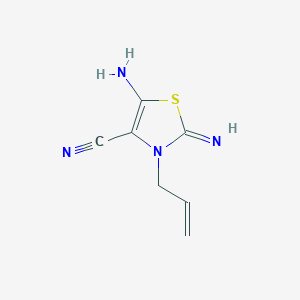

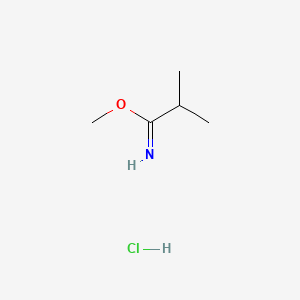

The compound “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a heterocyclic amide derivative . It has a molecular formula of C14H14N2O5S2 . The IUPAC name for this compound is (4 S )-2- [ ( R )-carboxy- [ (2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4 H -1,3-thiazine-4-carboxylic acid .

Synthesis Analysis

The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1 H NMR, 13 C NMR, elemental analysis, and X-ray diffraction . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 354.03441390 g/mol . The topological polar surface area of the compound is 170 Ų .Applications De Recherche Scientifique

Anticancer Activity

- Synthesis and Anticancer Activity : Studies on thiophene acetyl salicylic acid esters, including 4-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, have shown significant cytotoxic effects against cancer cell lines. The ortho- and para-positional isomers of these esters exhibit differing activities, highlighting the importance of positional isomerism in pharmacological properties. In particular, the ortho-isomer induced cell death more potently than the para-isomer in colon cancer cell lines, suggesting its potential as a therapeutic agent against colon cancer (Ünver & Cantürk, 2017).

Antimicrobial Properties

- Antimicrobial Evaluation : Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including 4-thiazolidinones and 2-azetidinones derivatives derived from thiophene, demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Khalil et al., 2010).

Synthesis of Novel Compounds

Novel Compound Synthesis : The synthesis of novel α-ketoamide derivatives using 4-(2-(2-acetylaminophenyl)-2-oxo-acetylamino)benzoyl amino acid ester derivatives showcases the utility of these compounds in creating new chemical entities. This process demonstrated the effectiveness of OxymaPure/DIC as a coupling reagent, resulting in compounds with high yield and purity, which are essential for further pharmaceutical applications (El‐Faham et al., 2013).

Influenza Sialidase Inhibitors : The synthesis of 4-acetylamino benzoic acids, substituted with imidazoles, has shown inhibitory activity against influenza virus sialidases. These compounds offer a pathway for developing new antiviral agents, particularly for influenza treatment (Howes et al., 1999).

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Research on 4-thiazolidinone derivatives has led to the development of new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core. These compounds have been synthesized and tested for anti-exudative activity, showing promising results equivalent to classic NSAIDs like Diclofenac (Golota et al., 2015).

Polybenzimidazoles Synthesis : The synthesis of new AB-type monomers for polybenzimidazoles from derivatives like N-(4,5-dichloro-2-nitrophenyl)acetamide demonstrates the role of these compounds in polymer science, particularly in developing high-performance polymers (Begunov & Valyaeva, 2015).

Luminescence Sensitization

- Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands have been used to sensitize Eu(III) and Tb(III) luminescence. This application is crucial in the field of luminescent materials, offering potential in various optical and electronic devices (Viswanathan & Bettencourt-Dias, 2006).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) .

Mode of Action

It is known that the compound interacts with its target, beta-lactamase

Biochemical Pathways

The compound’s interaction with Beta-lactamase suggests it may influence pathways related to this enzyme

Result of Action

Its interaction with Beta-lactamase suggests it may have an effect on the function of this enzyme

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPGOFYXFJWIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349480 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-76-5 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)